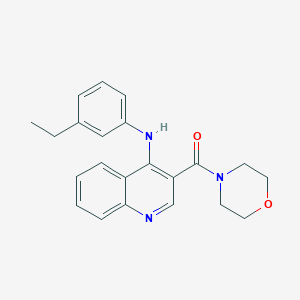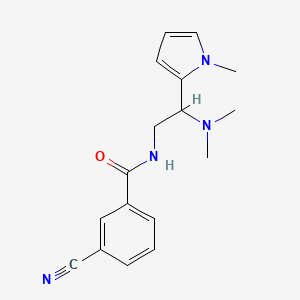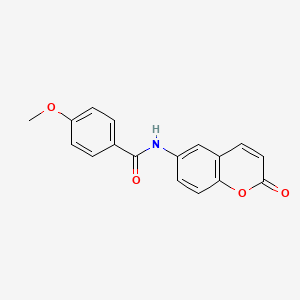
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been used in medicinal chemistry due to their interesting biological activities .
Synthesis Analysis
The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesis process involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The crystal structure of the compound has been determined from single crystal X-ray diffraction data . The compound crystallizes in the monoclinic space group P 21/n . In the structure, intermolecular H-bonds lead to the formation of a centrosymmetric dimer of the molecule .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing chromene derivatives, including 4H-chromenes and 1H-benzo[f]chromenes, from o-quinone methide precursors. These chromenes are formed through an oxa-Diels-Alder reaction, followed by an amine elimination, demonstrating the compound's role in synthesizing hydroxybenzylated heterocycles (Lukashenko et al., 2017). Additionally, novel derivatives of 4-hydroxy-chromen-2-one have been synthesized and characterized, showing significant antibacterial activity, which suggests the potential of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide derivatives in antimicrobial applications (Behrami & Dobroshi, 2019).
Antimicrobial Applications
The synthesized derivatives of 4-hydroxy-chromen-2-one demonstrated high levels of antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates the compound's usefulness in developing new antibacterial agents, showcasing its significant role in addressing microbial resistance (Behrami & Dobroshi, 2019).
Molecular Interaction and Anion Sensing
The compound has been studied for its interaction with halides, particularly focusing on its anion-sensing capabilities. A derivative, N-(3-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)-benzamide, was specifically designed for sensing fluoride ions, demonstrating dramatic changes in absorption and emission properties in the presence of fluoride. This makes the compound and its derivatives promising for applications in chemical sensing and environmental monitoring (Sarkar & Samanta, 2007).
Antiproliferative and Anticholinesterase Activities
Certain derivatives of this compound have been synthesized and tested for their anti-proliferative activity against cancer cell lines and anticholinesterase activity, which is crucial in treating Alzheimer's disease. These studies indicate the potential therapeutic applications of these compounds in developing treatments for cancer and neurodegenerative diseases (Fouda et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit significant inhibitory activity against the growth of bacterial strains . They are also known to be potent inhibitors of bacterial DNA gyrase .
Mode of Action
Coumarin derivatives are known to interact with their targets, such as bacterial dna gyrase, leading to inhibition of bacterial growth . The compound’s structure, which includes a chromen moiety, may also contribute to its interaction with its targets .
Biochemical Pathways
It can be inferred from the antimicrobial activity of similar compounds that the compound may interfere with bacterial dna replication or protein synthesis .
Result of Action
Similar compounds have been reported to exert significant inhibitory activity against the growth of bacterial strains .
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHAGNKYSGARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)
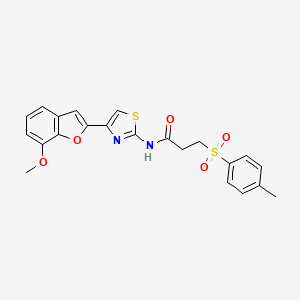
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)
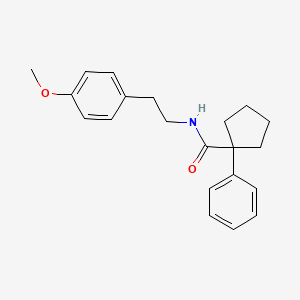

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)
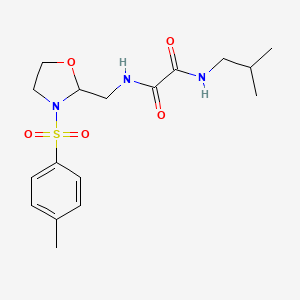
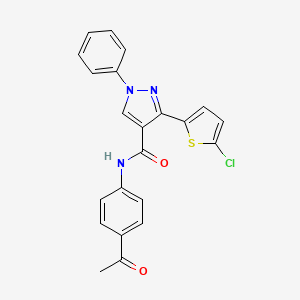
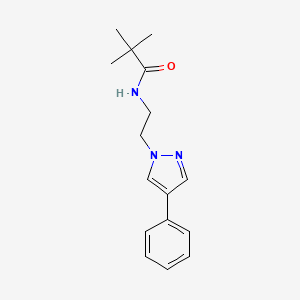
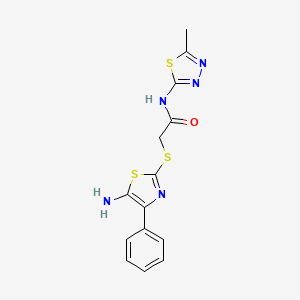
![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)
